An In-Depth Technical Guide to 3-Fluoro-5-hydroxyphenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-Fluoro-5-hydroxyphenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-5-hydroxyphenylboronic acid, a key building block in modern medicinal chemistry, offers a unique combination of functionalities that are highly valuable in the synthesis of novel bioactive molecules. Its strategic placement of a fluorine atom and a hydroxyl group on the phenylboronic acid scaffold allows for the fine-tuning of physicochemical and pharmacokinetic properties of target compounds. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 3-Fluoro-5-hydroxyphenylboronic acid, with a particular focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and its application in the widely used Suzuki-Miyaura cross-coupling reaction are presented, alongside a discussion of its role in the generation of molecules with therapeutic potential.
Core Properties of 3-Fluoro-5-hydroxyphenylboronic Acid
3-Fluoro-5-hydroxyphenylboronic acid is a white to almost white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 871329-82-7 | [2][3][4][5] |
| Molecular Formula | C₆H₆BFO₃ | [1][4][5] |
| Molecular Weight | 155.92 g/mol | [1][4][5] |
| Melting Point | 54-62 °C | [1] |
| Boiling Point (Predicted) | 380.0 ± 52.0 °C | [1] |
| Density (Predicted) | 1.42 g/cm³ | [1] |
| Appearance | White to Almost white powder to crystal | [1][2] |
| Solubility | Slightly soluble in water | [1] |
| pKa (Predicted) | 7.23 ± 0.10 | [1] |
Synthesis of 3-Fluoro-5-hydroxyphenylboronic Acid
The synthesis of 3-Fluoro-5-hydroxyphenylboronic acid can be achieved through a multi-step process starting from a readily available bromophenol derivative. The following is a general experimental protocol based on established methods for the synthesis of hydroxyphenylboronic acids.
Experimental Protocol: Synthesis of 3-Fluoro-5-hydroxyphenylboronic Acid
This protocol outlines a common synthetic route involving the protection of the hydroxyl group, followed by a lithium-halogen exchange and subsequent borylation.
Step 1: Protection of the Hydroxyl Group
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To a solution of 3-bromo-5-fluorophenol in a suitable aprotic solvent (e.g., dichloromethane), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O) or benzyl bromide in the presence of a base (e.g., triethylamine or potassium carbonate).
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Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.
Step 2: Borylation
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Dissolve the protected 1-bromo-3-fluoro-5-(protected-oxy)benzene in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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Slowly add a solution of n-butyllithium in hexanes to the reaction mixture. Maintain the temperature at -78 °C during the addition.
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After stirring for a defined period at low temperature, add a borate ester, such as triisopropyl borate, dropwise to the solution.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by the addition of an aqueous acid solution (e.g., 1N HCl) and stir vigorously.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Step 3: Deprotection and Purification
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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The deprotection of the hydroxyl group is achieved by treating the crude product with an appropriate reagent. For a Boc-protected intermediate, acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are typically used. For a benzyl-protected intermediate, catalytic hydrogenation (e.g., H₂, Pd/C) is employed.
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After deprotection, purify the crude 3-Fluoro-5-hydroxyphenylboronic acid by recrystallization or column chromatography to obtain the final product.
Caption: Synthetic workflow for 3-Fluoro-5-hydroxyphenylboronic acid.
Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
3-Fluoro-5-hydroxyphenylboronic acid is a versatile reagent in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, particularly biaryl structures, which are prevalent in many drug candidates.
The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of the final compound. The hydroxyl group provides a site for further functionalization or can act as a key hydrogen bond donor in interactions with biological targets.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3-Fluoro-5-hydroxyphenylboronic Acid with an Aryl Halide
This protocol provides a general procedure for the coupling of 3-Fluoro-5-hydroxyphenylboronic acid with a generic aryl halide.
Materials:
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3-Fluoro-5-hydroxyphenylboronic acid
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Aryl halide (e.g., aryl bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:
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In a reaction vessel, combine 3-Fluoro-5-hydroxyphenylboronic acid (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
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Add the chosen solvent system to the vessel. The use of a mixture of an organic solvent and water is common.
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Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Role in the Synthesis of Bioactive Molecules and Signaling Pathways
While specific, publicly available examples detailing the synthesis of a marketed drug directly from 3-Fluoro-5-hydroxyphenylboronic acid are not readily found, its structural motifs are present in numerous compounds investigated in medicinal chemistry. Phenylboronic acids are crucial for creating molecules that can interact with various biological targets, including enzymes and receptors.
For instance, the biaryl scaffold, readily accessible through Suzuki coupling with this reagent, is a common feature in kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation.
Hypothetical Signaling Pathway Interaction:
A hypothetical kinase inhibitor synthesized using 3-Fluoro-5-hydroxyphenylboronic acid could potentially target a kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway. The inhibitor would bind to the ATP-binding pocket of the kinase, preventing its phosphorylation activity and thereby blocking downstream signaling that leads to cell proliferation.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Safety and Handling
3-Fluoro-5-hydroxyphenylboronic acid should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust. Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Conclusion
3-Fluoro-5-hydroxyphenylboronic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique structural features and its utility in robust and reliable reactions like the Suzuki-Miyaura coupling make it an important tool for medicinal chemists. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors to create the next generation of therapeutic agents.
References
- 1. 3-FLUORO-5-HYDROXYBENZENEBORONIC ACID CAS#: 871329-82-7 [amp.chemicalbook.com]
- 2. 3-Fluoro-5-hydroxyphenylboronic Acid | 871329-82-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. manusaktteva.com [manusaktteva.com]
- 5. cyclicpharma.com [cyclicpharma.com]
